molecular formula C13H12N4O3 B141971 Lumiflavin 5-Oxide CAS No. 36995-93-4

Lumiflavin 5-Oxide

Cat. No. B141971
CAS RN: 36995-93-4
M. Wt: 272.26 g/mol
InChI Key: NJIJZKAZUNYWDH-UHFFFAOYSA-N
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Description

Lumiflavin 5-Oxide is a derivative of Lumiflavin . Lumiflavin is a small molecule that belongs to the class of organic compounds known as flavins . These compounds contain a flavin (7,8-dimethyl-benzo [g]pteridine-2,4-dione) moiety, characterized by an isoalloaxzine tricyclic ring .


Synthesis Analysis

The synthesis of Lumiflavin 5-Oxide and related compounds often involves flavin photocatalysis . This process merges contemporary flavin photocatalysis with parallel synthesis to simultaneously make, purify, quantify, and even test up to 96 single-NPAA peptide variants .


Molecular Structure Analysis

The molecular structure of Lumiflavin 5-Oxide is characterized by an isoalloaxzine tricyclic ring . The molecular formula is C13H12N4O3 , and the molecular weight is 272.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lumiflavin 5-Oxide include a molecular formula of C13H12N4O3 and a molecular weight of 272.26 . The acidity constants of Lumiflavin, the parent compound, depend on its redox state .

Scientific Research Applications

Oxidation and Reactivity Studies

  • Lumiflavin 5-Oxide has been studied for its electrophilic oxidation properties. It was compared to m-chloroperoxybenzoic acid for its ability to oxidize certain compounds (Ōae, Asada, & Yoshimura, 1983).

Bonding and Structural Analysis 2. Infrared multiphoton dissociation (IRMPD) spectra have been used to analyze metal-lumiflavin ionic complexes, providing insights into the bonding and structural properties of lumiflavin with various metal ions (Nieto et al., 2016).

Synthesis and Characterization 3. Flavin-containing peptide nucleic acid (PNA) monomers have been synthesized using lumiflavin, indicating its utility in the field of molecular synthesis and characterization (Ikeda, Yoshida, Ozeki, & Saito, 2001).

Photochemistry and Photobiology 4. Lumiflavin's reactivity in electron transfer reactions under excited states has been a subject of study in photochemistry (Traber, Vogelmann, Schreiner, Werner, & Kramer, 1981).

  • The flavin-sensitized photooxidation of nucleotides has been researched using lumiflavin, contributing to the understanding of photochemical processes (Knowles & Mautner, 1972).

Chemical Synthesis 6. A two-step chemical synthesis method for lumiflavin has been developed, highlighting its importance in chemical production processes (Müller, 1980).

Electroanalytical Chemistry 7. The adsorption behavior of lumiflavin at mercury electrode surfaces has been studied, indicating its potential in electroanalytical applications (McGarvey, Beck, Quach, Birss, & Elzanowska, 1998).

  • Optical spectroscopy of cryogenic metalated flavins, including lumiflavin, has been conducted to understand their photochemical properties (Müller & Dopfer, 2020).

Spectroscopic Studies 9. The pH-dependent absorption and emission behavior of lumiflavin in aqueous solutions have been explored, revealing its spectroscopic characteristics (Tyagi & Penzkofer, 2010).

Photooxygenation Research 10. Lumiflavin has been used in the study of photooxygenation of cholesterol derivatives, contributing to photochemical synthesis research (Wu Shu-ping et al., 2001).

properties

IUPAC Name

7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-6-4-8-9(5-7(6)2)17(20)10-11(16(8)3)14-13(19)15-12(10)18/h4-5H,1-3H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIJZKAZUNYWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lumiflavin 5-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
F YONEDA, Y SAKUMA, M ICHIBA… - Chemical and …, 1972 - jstage.jst.go.jp
… in acetic acid led to the exclusive formation of lumiflavin5-oxide (VII), mp>300, 3,10-dimethylisoalloxazine-5-oxide (VIII), mp 301, and 3-methyl— lumiflavin-5-oxide (IX), mp 259, in 75, 72…
Number of citations: 34 www.jstage.jst.go.jp

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